sarafotoxin S6a1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路および反応条件: サラフォトキシン S6a は、固相ペプチド合成 (SPPS) を使用して合成できます。これは、ペプチドの製造に一般的に使用される方法です。 合成には、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を段階的に付加することが含まれます . 反応条件には、通常、不要な副反応を防止するための保護基の使用と、ペプチド構造を安定化するためのジスルフィド結合の形成が含まれます .

工業生産方法: サラフォトキシン S6a の工業生産に関する情報は限られていますが、大規模合成は、収量と純度を最適化した SPPS と同様の原理に従う可能性が高いです。 プロセスには、自動ペプチド合成機と、最終製品の品質を確保するための高速液体クロマトグラフィー (HPLC) などの厳格な精製手順が含まれます .

化学反応の分析

反応の種類: サラフォトキシン S6a は、次のようなさまざまな化学反応を起こします。

酸化: システイン残基間のジスルフィド結合の形成は、ペプチドの構造を安定化する重要な酸化反応です.

還元: ジスルフィド結合は、ジチオトレイトール (DTT) や β-メルカプトエタノールなどの還元剤を使用して、遊離チオール基に還元できます.

一般的な試薬と条件:

酸化: 空気酸化またはヨウ素などの穏やかな酸化剤を使用すると、ジスルフィド結合の形成が促進されます.

形成される主な生成物:

科学的研究の応用

サラフォトキシン S6a は、次のような科学研究でいくつかの応用があります。

作用機序

サラフォトキシン S6a は、エンドセリン受容体、特にエンドセリン受容体タイプ A (ETA) とエンドセリン受容体タイプ B (ETB) に結合することでその効果を発揮します . 結合すると、これらの受容体を活性化し、血管収縮やその他の生理学的反応を引き起こします . このペプチドのこれらの受容体に対する高い親和性とエンドセリンとの構造的類似性は、その強力な生物学的活性に貢献しています .

6. 類似の化合物との比較

サラフォトキシン S6a は、他のサラフォトキシンやエンドセリンを含むペプチドファミリーの一部です。類似の化合物には以下が含まれます。

サラフォトキシン S6b: サラフォトキシンファミリーの別のメンバーで、アミノ酸配列と生物学的活性がわずかに異なります.

エンドセリン-1、エンドセリン-2、エンドセリン-3: 強力な血管収縮特性を持ち、サラフォトキシンと構造的に類似した内因性ペプチド.

独自性: サラフォトキシン S6a は、ヘビの毒液由来であり、特定のアミノ酸配列を持つため、独特の生物学的特性を持っています . その強力な血管収縮効果とエンドセリン受容体に対する高い親和性は、研究と潜在的な治療的応用において貴重なツールとなっています .

類似化合物との比較

Sarafotoxin S6a is part of a family of peptides that includes other sarafotoxins and endothelins. Similar compounds include:

Sarafotoxin S6b: Another member of the sarafotoxin family with slight variations in amino acid sequence and biological activity.

Endothelin-1, Endothelin-2, Endothelin-3: Endogenous peptides with strong vasoconstrictive properties and structural similarities to sarafotoxins.

Uniqueness: Sarafotoxin S6a is unique due to its origin from snake venom and its specific amino acid sequence, which confers distinct biological properties . Its potent vasoconstrictive effects and high affinity for endothelin receptors make it a valuable tool in research and potential therapeutic applications .

生物活性

Sarafotoxin S6a1 is a potent peptide derived from the venom of the snake Atractaspis engaddensis, belonging to a family of polypeptides that exhibit significant biological activity, particularly as agonists of endothelin receptors. This article explores its biological activity, mechanisms of action, and implications for cardiovascular physiology and potential therapeutic applications.

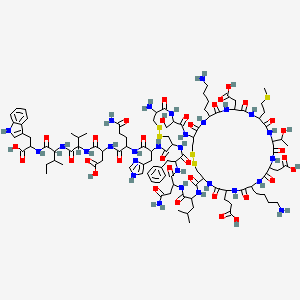

Chemical Structure and Properties

This compound consists of 21 amino acid residues and features two intrachain disulfide bonds, which contribute to its structural stability and biological function. The molecular formula is C105H156N28O34S5 with a molecular weight of approximately 2514.9 g/mol . The peptide's structure closely resembles that of mammalian endothelins, particularly in its ability to bind to endothelin receptors.

Target Receptors:

this compound primarily targets the endothelin receptor subtypes ET_A and ET_B. It acts as an agonist, leading to various cellular responses including vasoconstriction and modulation of calcium signaling pathways.

Biochemical Pathways:

Upon binding to the endothelin receptors, S6a1 induces the hydrolysis of phosphoinositides through G protein-coupled receptor signaling pathways. This activation results in increased intracellular calcium levels, which are crucial for muscle contraction and vasoconstriction .

Vasoconstrictive Effects:

The primary biological activity observed with this compound is rapid vasoconstriction of coronary vessels, which can significantly impact cardiac output and vascular resistance. Studies have shown that it can induce left ventricular dysfunction by decreasing cardiac output .

Biological Activity Data

The following table summarizes key biological activities and effects associated with this compound:

Study 1: Hemodynamic Effects in Animal Models

A study conducted on male Wistar rats examined the hemodynamic effects of this compound. The results indicated that intravenous administration led to a marked decrease in cardiac output and significant impairment of left ventricular function within minutes post-administration. Measurements were taken at baseline, 1 minute, and 6 minutes after injection, showing acute changes in cardiovascular parameters .

Study 2: Calcium Signaling in Osteoblast-like Cells

Research involving MC3T3-E1/B cells demonstrated that this compound elicited biphasic calcium signals similar to those induced by other endothelins. The study highlighted the role of ET_A receptors in mediating these calcium mobilization events, underscoring the peptide's relevance in bone physiology as well as cardiovascular function .

Research Applications

This compound has been utilized in various research domains:

- Cardiovascular Research: Its potent vasoconstrictive properties make it a valuable tool for studying vascular tone regulation.

- Pharmacological Studies: Investigations into receptor interactions provide insights into drug design targeting endothelin receptors.

- Toxicology: Understanding its cardiotoxic effects aids in assessing risks associated with snake bites and developing antivenoms.

特性

CAS番号 |

126738-34-9 |

|---|---|

分子式 |

C105H156N28O34S5 |

分子量 |

2514.9 g/mol |

IUPAC名 |

3-[[5-amino-2-[[2-[[31-amino-7,22-bis(4-aminobutyl)-42-(2-amino-2-oxoethyl)-39-benzyl-4-(2-carboxyethyl)-10,19-bis(carboxymethyl)-13-(1-hydroxyethyl)-28-(hydroxymethyl)-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C105H156N28O34S5/c1-9-51(6)83(103(164)126-71(105(166)167)35-54-41-112-58-22-14-13-21-56(54)58)132-102(163)82(50(4)5)131-97(158)70(40-81(144)145)124-88(149)61(25-27-76(109)136)117-93(154)66(36-55-42-111-48-113-55)121-101(162)75-45-170-169-44-57(108)85(146)127-72(43-134)98(159)130-73-46-171-172-47-74(100(161)119-64(33-49(2)3)91(152)122-67(37-77(110)137)94(155)120-65(92(153)129-75)34-53-19-11-10-12-20-53)128-89(150)62(26-28-78(138)139)116-86(147)59(23-15-17-30-106)114-96(157)69(39-80(142)143)125-104(165)84(52(7)135)133-90(151)63(29-32-168-8)118-95(156)68(38-79(140)141)123-87(148)60(115-99(73)160)24-16-18-31-107/h10-14,19-22,41-42,48-52,57,59-75,82-84,112,134-135H,9,15-18,23-40,43-47,106-108H2,1-8H3,(H2,109,136)(H2,110,137)(H,111,113)(H,114,157)(H,115,160)(H,116,147)(H,117,154)(H,118,156)(H,119,161)(H,120,155)(H,121,162)(H,122,152)(H,123,148)(H,124,149)(H,125,165)(H,126,164)(H,127,146)(H,128,150)(H,129,153)(H,130,159)(H,131,158)(H,132,163)(H,133,151)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167) |

InChIキー |

BOQKWORWRAYXSI-UHFFFAOYSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCCCN)CCC(=O)O)CO)N |

正規SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCCCN)CCC(=O)O)CO)N |

同義語 |

2,2'-((1R,2Z,4S,5E,7S,8Z,10S,11Z,13S,14Z,16S,17Z,19S,20Z,22S,23Z,25R,26Z,28S,29Z,31R,36R,37Z,39S,40Z,42S,43Z,45S,46Z)-36-((1Z,3S,4Z,6S,7Z,9S,10Z,12S,13Z,15S,16Z,18S)-3-((1H-imidazol-5-yl)methyl)-15-((S)-sec-butyl)-18-carboxy-9-(carboxymethyl)-1,4,7, |

製品の起源 |

United States |

Q1: How does Sarafotoxin S6a induce a nociceptive response in mice?

A: Sarafotoxin S6a, similar to Endothelin-1 and Endothelin-2, induces a nociceptive response in mice primarily by activating Endothelin receptors []. While both ETA and ETB receptors are involved in endothelin-mediated nociception, Sarafotoxin S6a exhibits a higher affinity for the ETA receptor subtype []. The exact mechanism by which ETA receptor activation leads to nociception requires further investigation, but it likely involves neuronal signaling pathways within the peripheral and/or central nervous system.

Q2: What structural features of Endothelin-1 are essential for its nociceptive effects, and how does this relate to Sarafotoxin S6a?

A: Research indicates that the C-terminal hexapeptide of Endothelin-1 alone is insufficient to induce a nociceptive response []. This suggests that other structural elements within the full Endothelin-1 molecule are crucial for receptor binding and activation leading to nociception. Interestingly, while Sarafotoxin S6a shares some structural similarities with Endothelins, it lacks the C-terminal tail present in Endothelin-1. This highlights that the structural requirements for activating Endothelin receptors to induce nociception might differ between Sarafotoxin S6a and Endothelin-1. Further research is needed to elucidate the precise binding sites and conformational changes induced by Sarafotoxin S6a on ETA receptors to elicit its nociceptive effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。